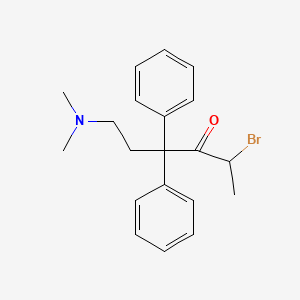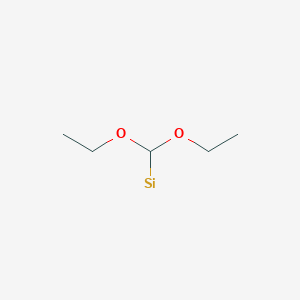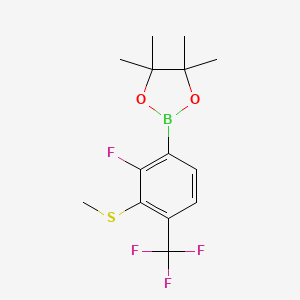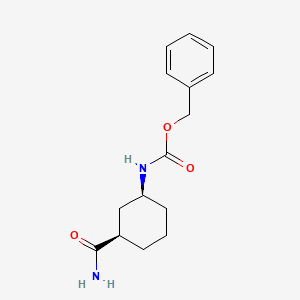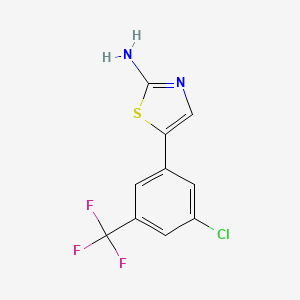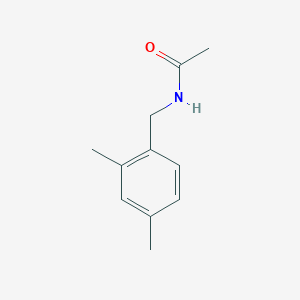
n-(2,4-Dimethylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylbenzyl)acetamide: is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 2,4-dimethylbenzyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N-Alkylation of Acetamide: One common method involves the N-alkylation of acetamide with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Ritter Reaction: Another method involves the Ritter reaction, where 2,4-dimethylbenzyl alcohol reacts with acetonitrile in the presence of a strong acid like sulfuric acid to form the desired acetamide.
Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2,4-Dimethylbenzyl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Corresponding substituted products
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,4-Dimethylbenzyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound in the development of enzyme inhibitors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
N-(2,4-Dichlorobenzyl)acetamide: Similar in structure but with chlorine atoms instead of methyl groups.
N-(2,4-Dimethoxybenzyl)acetamide: Contains methoxy groups instead of methyl groups.
N-Benzylacetamide: Lacks the methyl groups on the benzyl ring.
Uniqueness: N-(2,4-Dimethylbenzyl)acetamide is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
74564-04-8 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-[(2,4-dimethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11(9(2)6-8)7-12-10(3)13/h4-6H,7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
BPOSXEWZYFTEHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CNC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
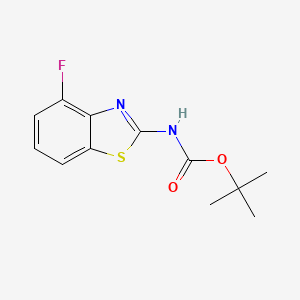

![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)

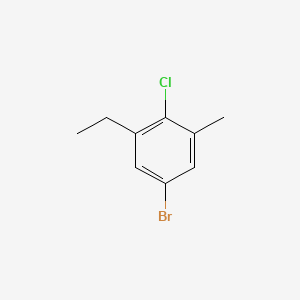
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
